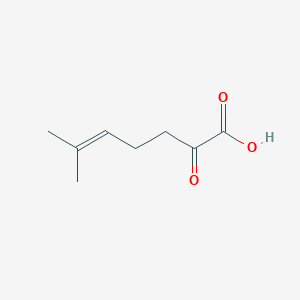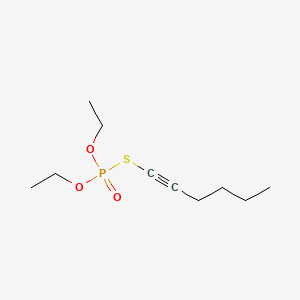
Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester typically involves the reaction of diethyl phosphorochloridothioate with 1-hexyne in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-methyl ester
- Phosphorodithioic acid, O,O-diethyl S-ethyl ester
- Phosphorodithioic acid, O,O-diethyl S-propyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the 1-hexynyl group plays a crucial role in the compound’s activity.
Properties
CAS No. |
84771-53-9 |
|---|---|
Molecular Formula |
C10H19O3PS |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-diethoxyphosphorylsulfanylhex-1-yne |
InChI |
InChI=1S/C10H19O3PS/c1-4-7-8-9-10-15-14(11,12-5-2)13-6-3/h4-8H2,1-3H3 |
InChI Key |
ZCLBUSUPEUOGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CSP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)

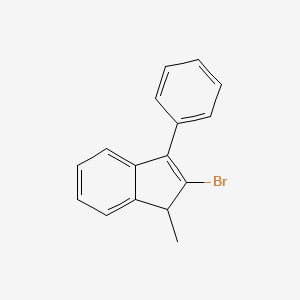
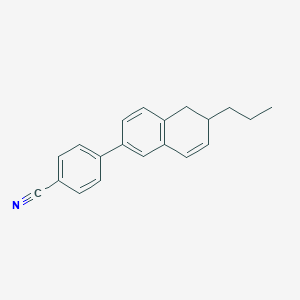
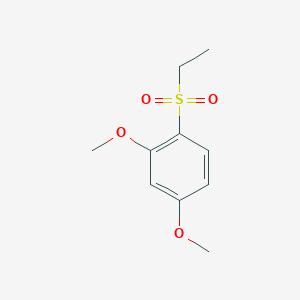
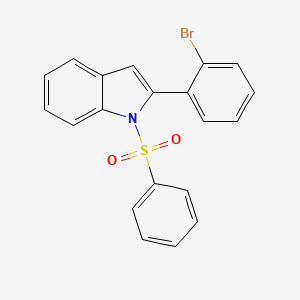
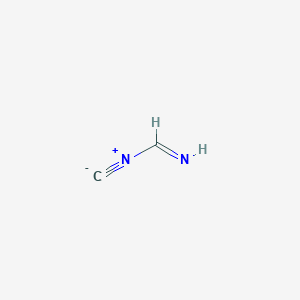
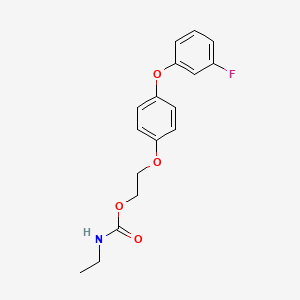

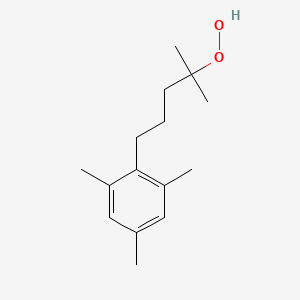
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
